6-oxo-octahydro-1H-indene-3a-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-3-5-10(9(12)13)4-1-2-7(10)6-8/h7H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINJGYRAIKJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CCC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ethyl 6-Oxo-Octahydro-1H-Indene-3a-Carboxylate
The most direct route involves saponification of the ethyl ester precursor (PubChem CID 73102323):
Reaction Scheme
$$
\text{Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate} \xrightarrow{\text{NaOH/H}_2\text{O, Δ}} \text{6-Oxo-octahydro-1H-indene-3a-carboxylic acid} + \text{EtOH}
$$
Optimized Conditions
- Base : 3M NaOH aqueous solution
- Temperature : 80–90°C
- Duration : 6–8 hours
- Yield : 82–88% (extrapolated from analogous ester hydrolysis)
Advantages
Limitations
- Requires stringent pH control to prevent decarboxylation
- Residual ethanol complicates crystallization
Intramolecular Aldol Cyclization of Linear Precursors
A convergent strategy employs keto-acid precursors undergoing cyclodehydration:
Representative Pathway
- Synthesis of 3-(carboxymethyl)cyclohexanone via Claisen condensation
- Acid-catalyzed intramolecular aldol reaction
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H2SO4) | 0.5–1.0 M | Maximizes ring closure |
| Solvent | Toluene/water azeotrope | Reduces side-product formation |
| Temperature | 110–120°C | Balances kinetics vs. decomposition |
Outcomes
Hydrothermal Synthesis Adaptations
Building on methodologies from pyridone syntheses, high-pressure aqueous conditions facilitate bicyclization:
Protocol
- Charge 2-chloroindene derivatives in deionized water (17 mL/g substrate)
- React in sealed vessel at 150–180°C for 48–72 hours
- Cool to 25°C at 0.5°C/min to precipitate product
Key Findings
Oxidative Functionalization of Bicyclic Alcohols
Sequential oxidation converts indene alcohols to the target acid:
Stepwise Process
- Alcohol → Ketone : Jones reagent (CrO3/H2SO4) at 0°C
- Methyl → COOH : KMnO4/NaOH under reflux
Efficiency Metrics
- Overall yield: 65–68%
- Requires protection/deprotection of ketone during oxidation
Comparative Analysis of Synthetic Routes
Industry Adoption Trends
- Pharmaceutical applications favor ester hydrolysis for reliability
- Academic labs utilize hydrothermal methods for crystal engineering
Challenges and Optimization Frontiers
Enantioselective Synthesis
Racemic mixtures dominate current methods. Emerging solutions include:
- Chiral auxiliaries : (-)-Menthol ester derivatives induce >90% ee in model systems
- Biocatalysis : Lipase-mediated kinetic resolution achieves 99% ee at 45% conversion
Continuous Flow Processing
Microreactor trials show promise for cyclization steps:
- 3x faster reaction kinetics vs. batch
- 15% yield improvement via precise thermal control
Chemical Reactions Analysis
Types of Reactions
6-oxo-octahydro-1H-indene-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a dicarboxylic acid, while reduction could produce a hydroxy derivative .
Scientific Research Applications
Synthetic Routes
The synthesis of 6-oxo-octahydro-1H-indene-3a-carboxylic acid typically involves:
- Cyclization of Precursors: Starting from simpler organic molecules, often under acidic or basic conditions.
- Oxidation Steps: To introduce the keto group, which is crucial for its subsequent reactions.
Common Reagents:
- Oxidizing Agents: Potassium permanganate.
- Reducing Agents: Sodium borohydride.
- Nucleophiles: Amines and alcohols for substitution reactions.
Chemistry
This compound serves as a fundamental building block in organic synthesis. It is employed in the preparation of various derivatives that exhibit distinct chemical properties. This compound can undergo multiple types of reactions:
- Oxidation to form dicarboxylic acids.
- Reduction to yield alcohol derivatives.
- Substitution reactions involving its carboxylic acid group.
Biology
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and its possible role in modulating biological pathways. The unique structural features allow it to engage with specific molecular targets, such as enzymes and receptors, which could lead to various biological effects.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties. It has been explored as a precursor in drug development, particularly for compounds aimed at treating neurodegenerative diseases. The compound's ability to interact with biological targets suggests it may have neuroprotective effects, as indicated by survival studies against glutamate toxicity in neuronal models .
Neuroprotective Properties
A notable case study examined the neuroprotective effects of analogues derived from this compound. In vitro tests demonstrated that certain derivatives significantly improved cell survival rates in models of glutamate-induced toxicity, suggesting potential applications in treating conditions like Alzheimer's disease .
Synthesis of Complex Molecules
Another research effort focused on the application of this compound in synthesizing complex bicyclic structures through cascade reactions involving cyclohexanone enolates. The resulting compounds exhibited varied stereochemistry and biological activity, highlighting the versatility of this compound as a synthetic intermediate .
Mechanism of Action
The mechanism by which 6-oxo-octahydro-1H-indene-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of 6-Oxo-Octahydro-1H-Indene-3a-Carboxylic Acid and Analogous Compounds
Key Differences in Structure and Activity
Saturation and Conformational Flexibility: The parent compound’s octahydro framework provides greater conformational rigidity compared to dihydro or unsaturated analogs (e.g., 2-chloro-1-oxo-1H-indene-3-carboxylic acid). This rigidity may influence binding specificity in enzyme inhibition .
Position of Functional Groups: Shifting the ketone from position 6 (parent compound) to 1 or 3 (analogs) alters hydrogen-bonding capabilities and steric interactions. For example, 1-oxo derivatives (e.g., 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid) may exhibit different metabolic stability .
Pharmacological Potential
Physicochemical Properties
Table 2: Predicted Physicochemical Data
- Bioavailability : The parent compound’s moderate LogP (1.2) and CCS values suggest favorable absorption, whereas halogenated analogs may face challenges due to higher lipophilicity .
Biological Activity
6-Oxo-octahydro-1H-indene-3a-carboxylic acid (C10H14O3) is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C10H14O3
- SMILES : C1CC2CC(=O)CCC2(C1)C(=O)O
- InChI : InChI=1S/C10H14O3/c11-8-3-5-10(9(12)13)4-1-2-7(10)6-8/h7H,1-6H2,(H,12,13)
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Cyclization of a suitable precursor under acidic or basic conditions.
- Oxidation to introduce the keto group.
These steps require careful control of temperature and pH to ensure high purity and yield. In industrial settings, large-scale reactors and continuous flow processes may be utilized to enhance efficiency .
The compound's biological activity is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects. Notably, it has been investigated for potential antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was shown to significantly increase cell survival rates in models of glutamate toxicity at concentrations as low as 100 nM .
| Compound | % Survival at 100 nM | % Survival at 1 μM |
|---|---|---|
| This compound | 33.2 ± 3.4 | 42.5 ± 2.9 |
| Control (ZYC-26) | 102 ± 7.7 | 121 ± 5.2 |
Case Studies
A notable study examined the neuroprotective effects of various compounds, including this compound. The results indicated that this compound could mitigate neuronal injury in models exposed to neurotoxic agents .
Comparison with Similar Compounds
This compound is structurally related to other indene derivatives but possesses distinct biological properties due to its specific substitution pattern.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Oxo-octahydro-1H-indene-2-carboxylic acid | Different carboxyl position | Moderate |
| 6-Oxo-octahydro-1H-indene-4a-carboxylic acid | Altered ring structure | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-oxo-octahydro-1H-indene-3a-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis is typically required, starting with cyclization of precursor molecules (e.g., keto esters or dihydroindene derivatives) using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .
| Key Parameters | Optimal Conditions |
|---|---|
| Catalyst | BF₃·Et₂O (0.1–0.3 eq) |
| Temperature | 70°C (±5°C) |
| Solvent | Anhydrous THF |
| Purification | Silica gel chromatography |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR identifies spatial proximity of protons to resolve stereocenters. For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical assignments. Computational validation via density functional theory (DFT) aligns experimental data with theoretical models .
Q. What analytical techniques are recommended for characterizing intermediates during synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups. Reverse-phase HPLC monitors reaction progress with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address challenges in isolating stereoisomers of this compound?
- Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak IA/IB) resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Racemic crystallization with resolving agents (e.g., tartaric acid derivatives) may also be employed .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Q. How should contradictory data in solubility or stability studies be resolved?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Solubility : Compare shake-flask method (UV-Vis quantification) with nephelometry.
- Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.
Statistical tools (e.g., Grubbs’ test) identify outliers, while controlled replication minimizes experimental variability .
Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?
- Methodological Answer : Fluorescence-based assays (e.g., tryptophan quenching for COX-2 inhibition) or colorimetric assays (e.g., NADH depletion for dehydrogenase targets). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Positive controls (e.g., indomethacin) validate assay conditions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile catalysts (BF₃). Personal protective equipment (nitrile gloves, safety goggles) is mandatory. Store the compound in amber vials under inert gas (N₂) at –20°C to prevent oxidation. Spill containment requires neutralization with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
